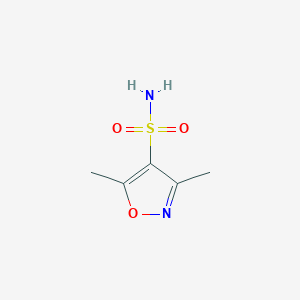
(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid, commonly referred to as CPTA, is an organic compound that has been studied for its potential use in a variety of scientific applications. CPTA is a cyclopropyl derivative of acetic acid and has a molecular weight of 181.20 g/mol. CPTA has been used in the synthesis of various organic compounds, and it has also been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Agrochemical Research
[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a compound that has potential applications in the development of new agrochemicals. Its structural motif, particularly the trifluoromethyl group, is common in many active agrochemical ingredients due to its unique physicochemical properties . This compound could be explored for its efficacy in crop protection, pest control, and as a growth regulator, given its similarity to other pyrazole derivatives used in the industry.
Pharmaceutical Development
The trifluoromethyl group present in this compound is also significant in pharmaceutical research. Compounds with this group have been incorporated into various drugs due to their ability to influence biological activity and improve pharmacokinetic properties . Research into this compound could lead to the development of new medications with enhanced efficacy and safety profiles.
Biological Activity Studies
Pyrazole derivatives, such as [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid , are known for a wide range of biological activities. They can be studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them valuable in the search for new therapeutic agents .
Material Science
The unique properties of the trifluoromethyl group can be leveraged in material science. This compound could be used as a building block for synthesizing novel materials with specific desired properties, such as increased stability or altered electrical characteristics .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also be investigated for use in veterinary medicine. Its structural features could contribute to the development of veterinary drugs that offer improved therapeutic outcomes for animals .
Chemical Synthesis and Intermediates
As a building block, [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can be utilized in the synthesis of more complex chemical entities. Its reactive sites make it a versatile intermediate for creating a variety of compounds for further research and development .
properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(5-1-2-5)14(13-7)4-8(15)16/h3,5H,1-2,4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOVUXKYBKOBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424520 |
Source


|
| Record name | (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957487-30-8 |
Source


|
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)


![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)


![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)





![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
